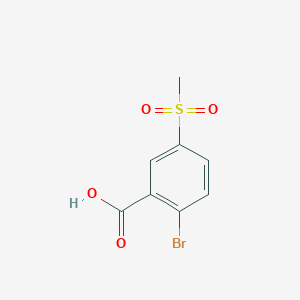

2-Bromo-5-methanesulfonylbenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPWZXIQYSSWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22361-59-7 | |

| Record name | 2-bromo-5-methanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Chemical Architecture and Synthetic Utility of 2-Bromo-5-methanesulfonylbenzoic Acid

Executive Summary

In the landscape of modern drug discovery and advanced materials, trifunctional building blocks are highly sought after for their ability to undergo orthogonal, divergent functionalization. 2-Bromo-5-methanesulfonylbenzoic acid (CAS: 22361-59-7) is a premier example of such a scaffold [1]. Featuring a carboxylic acid, an aryl bromide, and a methanesulfonyl group on a single benzene ring, this compound offers a precise electronic and steric environment.

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the physicochemical properties, structural logic, and self-validating synthetic protocols associated with this molecule. By understanding the causality behind its reactivity, researchers can effectively leverage this building block for the synthesis of complex biaryls, sulfonamide-containing therapeutics, and central nervous system (CNS) active agents [2].

Physicochemical Profiling & Structural Elucidation

The utility of 2-bromo-5-methanesulfonylbenzoic acid stems from the synergistic electronic effects of its substituents.

-

The Carboxylic Acid (-COOH): Acts as a strong electron-withdrawing group (EWG) via resonance and induction, deactivating the ring and directing electrophiles to the meta position.

-

The Bromine (-Br): Weakly deactivating via induction but ortho/para-directing via resonance. Its position adjacent to the carboxylic acid creates significant steric hindrance but highly activates the carbon-bromine bond for oxidative addition in transition-metal catalysis.

-

The Methanesulfonyl Group (-SO 2 CH 3 ): A powerful EWG that acts as a strong hydrogen-bond acceptor. In medicinal chemistry, it frequently serves as a bioisostere for sulfonamides or metabolic liability blockers.

Table 1: Quantitative Physicochemical Data

| Parameter | Specification |

| IUPAC Name | 2-Bromo-5-methanesulfonylbenzoic acid |

| CAS Registry Number | 22361-59-7 |

| Molecular Formula | C 8 H 7 BrO 4 S |

| Molecular Weight | 279.11 g/mol |

| Monoisotopic Mass | 277.9248 Da |

| Melting Point | 212–214 °C |

| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O |

Mechanistic Synthesis: A Self-Validating Protocol

The de novo synthesis of 2-bromo-5-methanesulfonylbenzoic acid relies on exploiting the inherent directing effects of the starting material, 2-bromobenzoic acid. The protocol is divided into two self-validating stages: regioselective chlorosulfonation followed by chemoselective reduction and alkylation.

Step 1: Regioselective Chlorosulfonation

Causality & Logic: When reacting 2-bromobenzoic acid with chlorosulfonic acid, the site of electrophilic aromatic substitution is dictated by the existing groups. The -Br atom directs ortho/para, while the -COOH group directs meta. Position 5 is simultaneously para to the bromine and meta to the carboxylic acid. This electronic synergy makes position 5 the thermodynamically and kinetically favored site, ensuring near-perfect regioselectivity without the need for complex chromatographic separation [3].

Experimental Protocol:

-

Charge a round-bottom flask with chlorosulfonic acid (5.0 equiv) and cool to 0 °C under an inert argon atmosphere.

-

Add 2-bromobenzoic acid (1.0 equiv) portion-wise to control the exothermic release of HCl gas.

-

Gradually warm the reaction mixture to 120 °C and stir for 4 hours.

-

Validation Check: Cool the mixture to room temperature and carefully quench by pouring over crushed ice. The intermediate, 2-bromo-5-chlorosulfonylbenzoic acid , will precipitate as a white solid. Filter and wash with cold water.

Step 2: Chemoselective Reduction and Alkylation

Causality & Logic: To convert the sulfonyl chloride (-SO 2 Cl) to a methanesulfonyl group (-SO 2 CH 3 ), the intermediate must first be reduced to a sulfinic acid salt. Sodium sulfite (Na 2 SO 3 ) is chosen because it is a mild, highly chemoselective reducing agent that will not cleave the aryl-bromide bond or reduce the carboxylic acid. Subsequent addition of methyl iodide (MeI) in a polar aprotic solvent (DMF) facilitates a rapid S N 2 attack by the highly nucleophilic sulfinate sulfur onto the methyl electrophile [4].

Experimental Protocol:

-

Suspend 2-bromo-5-chlorosulfonylbenzoic acid (1.0 equiv) in water and add Na 2 SO 3 (2.0 equiv) and NaHCO 3 (2.5 equiv) to maintain a slightly basic pH.

-

Stir at 60 °C for 2 hours until the suspension becomes a clear solution (indicating the formation of the water-soluble sodium sulfinate salt).

-

Concentrate the solution in vacuo, and dissolve the resulting crude salt in anhydrous DMF.

-

Add methyl iodide (1.5 equiv) dropwise and stir at 60 °C for 4 hours.

-

Validation Check: Quench with 1M HCl to pH 2. The target compound, 2-bromo-5-methanesulfonylbenzoic acid , will precipitate. Recrystallize from ethanol/water to achieve >98% purity.

Figure 1: Regioselective synthesis workflow for 2-bromo-5-methanesulfonylbenzoic acid.

Downstream Functionalization in Medicinal Chemistry

The orthogonal reactivity of the carboxylic acid and the aryl bromide allows for divergent synthetic pathways, making this compound an ideal core for library generation in drug discovery.

Suzuki-Miyaura Cross-Coupling (Aryl Bromide Activation)

Causality & Logic: The aryl bromide is highly activated toward oxidative addition by the para-methanesulfonyl group. However, the ortho-carboxylic acid can coordinate to the palladium catalyst, potentially poisoning it or causing steric hindrance. To overcome this, Pd(dppf)Cl 2 is utilized; the bidentate dppf ligand provides a robust coordination sphere that resists poisoning. An aqueous base (e.g., K 2 CO 3 ) is critical to deprotonate the carboxylic acid, increasing solubility and preventing competitive esterification.

Workflow:

-

Combine the benzoic acid core (1.0 equiv), an aryl boronic acid (1.2 equiv), K 2 CO 3 (3.0 equiv), and Pd(dppf)Cl 2 (0.05 equiv) in a 4:1 mixture of 1,4-dioxane and water.

-

Degas via sparging with argon for 10 minutes.

-

Heat at 90 °C for 12 hours. Acidic workup yields the biaryl carboxylic acid.

Amide Bond Formation (Carboxylic Acid Activation)

Causality & Logic: Direct coupling of the sterically hindered carboxylic acid requires a highly efficient coupling reagent. HATU is preferred over standard carbodiimides (like EDC) because it forms a highly reactive HOAt ester intermediate, which accelerates the nucleophilic attack of primary or secondary amines, overcoming the steric bulk of the ortho-bromine atom.

Figure 2: Divergent functionalization pathways for medicinal chemistry applications.

References

-

PubChem Compound Summary for CID 43140625 : 2-Bromo-5-methanesulfonylbenzoic acid. National Center for Biotechnology Information. Available at:[Link]

- Substituted 2,4,5,6-tetrahydropyrrolo[3,4-c] pyrazole and 4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c] pyridine compounds as glyt1 inhibitors. World Intellectual Property Organization (WO2015164520A1).

- Sulfamylbenzoic acids. United States Patent and Trademark Office (US4377521A).

-

PubChem Compound Summary for CID 3427298 : 2-Bromo-5-(chlorosulfonyl)benzoic acid. National Center for Biotechnology Information. Available at:[Link]

In-Depth Application Note: Synthesis, Derivatization, and Mechanistic Workflows for 2-Bromo-5-methanesulfonylbenzoic Acid

Executive Summary

2-Bromo-5-methanesulfonylbenzoic acid (CAS 22361-59-7) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. It features an aryl bromide primed for transition-metal-catalyzed cross-coupling and a carboxylic acid suitable for amidation or esterification. The strategically positioned methanesulfonyl ( −SO2CH3 ) group acts as a strong electron-withdrawing moiety, which modulates the physicochemical properties of downstream drug candidates—such as lowering the pKa of adjacent functional groups and increasing metabolic stability. This scaffold has proven critical in the development of neuroactive agents, including potent GlyT1 inhibitors for the treatment of schizophrenia and cognitive disorders[1][2].

This application note details a robust, three-step synthetic protocol from commercially available 2-bromobenzoic acid, emphasizing the mechanistic causality behind reagent selection, pH control, and self-validating in-process controls (IPCs).

Mechanistic Causality & Synthetic Strategy

The synthesis relies on a sequence of electrophilic aromatic substitution, chemoselective reduction, and soft-nucleophile alkylation.

-

Step 1: Regioselective Chlorosulfonation: Starting with 2-bromobenzoic acid exploits synergistic directing effects. The carboxylic acid is a meta-directing, deactivating group (directing to positions 3 and 5). The bromine atom is an ortho/para-directing, weakly deactivating group (directing to positions 3, 5, and 6). The 5-position is simultaneously meta to the −COOH and para to the −Br . Because it is sterically accessible and electronically favored by both substituents, chlorosulfonation with chlorosulfonic acid ( ClSO3H ) occurs with near-perfect regioselectivity at the 5-position[3][4].

-

Step 2: Chemoselective Reduction to Sulfinate: The highly reactive sulfonyl chloride must be reduced to the sulfinic acid ( SIV ) without over-reducing to the thiol ( S-II ). Sodium sulfite ( Na2SO3 ) is the optimal reagent for this transformation. The causality of success in this step hinges entirely on pH control. The reaction generates HCl , which must be continuously neutralized by sodium bicarbonate ( NaHCO3 ) to maintain a pH of 7.5–8.5. If the solution becomes too acidic, the resulting sulfinic acid will rapidly disproportionate; if too basic, the sulfonyl chloride hydrolyzes to the unreactive sulfonic acid[5][6].

-

Step 3: S-Alkylation (Methylation): The sodium sulfinate intermediate is an ambident nucleophile, capable of reacting at either the oxygen or the sulfur atom. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile. By selecting a "soft" electrophile like methyl iodide ( MeI ), the reaction proceeds via an SN2 mechanism with absolute chemoselectivity for S-alkylation, yielding the target methyl sulfone rather than the sulfinate ester[7].

Workflow Visualization

Fig 1: Synthetic workflow and downstream derivatization of 2-bromo-5-methanesulfonylbenzoic acid.

Quantitative Data: Reagent Selection for Sulfonyl Chloride Reduction

Choosing the correct reducing agent is the most critical failure point in this synthesis. The table below summarizes the quantitative and qualitative outcomes of various reduction strategies applied to 2-bromo-5-chlorosulfonylbenzoic acid.

| Reducing Agent System | Target Oxidation State | Chemoselectivity | Expected Yield | Mechanistic Notes & Causality |

| Na2SO3 / NaHCO3 | Sulfinate ( SIV ) | High | 85 - 92% | Mild conditions; prevents over-reduction. Bicarbonate buffer prevents acid-catalyzed disproportionation[6][7]. |

| Zn dust / HCl | Thiol ( S-II ) | Low | < 40% | Aggressive reduction drives the sulfur to the thiol state. Generates complex mixtures of disulfides and thiols[8]. |

| LiAlH4 | Thiol ( S-II ) | Very Low | N/A | Incompatible. Will concurrently reduce the carboxylic acid to a primary alcohol and the sulfonyl chloride to a thiol[8]. |

| Hydrazine ( N2H4 ) | Sulfinate ( SIV ) | Moderate | 50 - 60% | Risk of side reactions with the aryl bromide or formation of hydrazides at the carboxylic acid[9]. |

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-chlorosulfonylbenzoic acid

-

Step 1: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Purge the system with dry nitrogen.

-

Step 2: Add chlorosulfonic acid (10.0 equiv, excess acts as solvent and reagent) to the flask and cool to 0 °C using an ice-water bath.

-

Step 3: Add 2-bromobenzoic acid (1.0 equiv) portion-wise over 30 minutes to control the exothermic release of HCl gas.

-

Step 4: Gradually heat the reaction mixture to 110–120 °C and stir for 4 hours.

-

Step 5: Self-Validation (IPC): Withdraw a 10 µL aliquot and quench it in 1 mL of dry methanol. Analyze via LC-MS. The presence of the methyl sulfonate ester mass ( [M+H]+ corresponding to the methanolysis product) confirms the complete consumption of the starting material.

-

Step 6: Cool the mixture to room temperature and carefully pour it dropwise over vigorously stirred crushed ice (Caution: Highly exothermic).

-

Step 7: Filter the resulting white precipitate, wash with ice-cold water, and dry under a vacuum to yield 2-bromo-5-chlorosulfonylbenzoic acid[3][4].

Protocol 2: Synthesis of Sodium 2-bromo-5-sulfinatobenzoate

-

Step 1: In a 1 L flask, dissolve Na2SO3 (2.5 equiv) and NaHCO3 (3.0 equiv) in 400 mL of deionized water. Heat the solution to 70 °C.

-

Step 2: Add 2-bromo-5-chlorosulfonylbenzoic acid (1.0 equiv) in small portions over 1 hour.

-

Step 3: Self-Validation (IPC): Continuously monitor the pH using a calibrated pH meter. The causality of high yield dictates that the pH must remain between 7.5 and 8.5. If the pH drops below 7.0, add additional NaHCO3 immediately to prevent the disproportionation of the sulfinic acid[5][6].

-

Step 4: Stir at 80 °C for an additional 2 hours until the solution becomes clear, indicating complete conversion to the water-soluble sodium sulfinate salt.

-

Step 5: Cool the solution and concentrate it under reduced pressure to half its volume. The crude sodium 2-bromo-5-sulfinatobenzoate can be used directly in the next step or precipitated using ethanol[7].

Protocol 3: S-Methylation to 2-Bromo-5-methanesulfonylbenzoic acid

-

Step 1: Dissolve the crude sodium 2-bromo-5-sulfinatobenzoate (1.0 equiv) in a mixture of DMF and water (4:1 v/v).

-

Step 2: Add methyl iodide (2.0 equiv) dropwise at room temperature. (Caution: MeI is a volatile alkylating agent; perform in a fume hood).

-

Step 3: Heat the reaction mixture to 50 °C and stir for 12 hours.

-

Step 4: Self-Validation (IPC): Analyze the reaction progress via TLC (DCM:MeOH 9:1 with 1% acetic acid). The highly polar sodium sulfinate remains at the baseline ( Rf=0.0 ), while the methanesulfonyl product migrates ( Rf≈0.45 ). UV activity confirms the presence of the aromatic ring.

-

Step 5: Upon completion, dilute the mixture with water and wash with ethyl acetate to remove unreacted MeI and organic impurities.

-

Step 6: Acidify the aqueous layer to pH 2.0 using 2M HCl . The protonation of the carboxylate drastically reduces the compound's aqueous solubility, driving the crystallization of the target product.

-

Step 7: Filter the white crystalline solid, wash with cold water, and dry under a high vacuum to afford pure 2-bromo-5-methanesulfonylbenzoic acid[10][11].

References

- Source: Google Patents (WO2015164520A1)

- Synthesis and applications of sodium sulfinates (RSO2Na)

- Preparation and Purification of Aromatic Sodium Sulfinates Source: Acta Chemica Scandinavica URL

- 2-Bromo-5-(chlorosulfonyl)

- 2-bromo-5-methanesulfonylbenzoic acid (C8H7BrO4S)

Sources

- 1. WO2015164520A1 - Substituted 2,4,5,6-tetrahydropyrrolo[3,4-c] pyrazole and 4,5,6,7-tetrahydro-2h-pyrazolo [4,3-c] pyridine compounds as glyt1 inhibitors - Google Patents [patents.google.com]

- 2. WO2015164520A1 - Substituted 2,4,5,6-tetrahydropyrrolo[3,4-c] pyrazole and 4,5,6,7-tetrahydro-2h-pyrazolo [4,3-c] pyridine compounds as glyt1 inhibitors - Google Patents [patents.google.com]

- 3. 2-Bromo-5-(chlorosulfonyl)benzoic acid | C7H4BrClO4S | CID 3427298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tiotixene impurity-1 | 3285-31-2 [alfaomegapharma.com]

- 5. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 6. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. 182.160.97.198:8080 [182.160.97.198:8080]

- 9. jsforum.chez-alice.fr [jsforum.chez-alice.fr]

- 10. PubChemLite - 2-bromo-5-methanesulfonylbenzoic acid (C8H7BrO4S) [pubchemlite.lcsb.uni.lu]

- 11. 2-bromo-5-methanesulfonylbenzoic acid | 22361-59-7 [sigmaaldrich.com]

Using 2-Bromo-5-methanesulfonylbenzoic acid as a chemical building block

Application Note: 2-Bromo-5-methanesulfonylbenzoic Acid as a Tri-Functional Building Block in Drug Discovery and Materials Science

The Strategic Value of 1,2,5-Trisubstituted Scaffolds

In modern drug discovery and complex molecule synthesis, the selection of chemical building blocks dictates the efficiency of the synthetic route and the developability of the final compound. 2-Bromo-5-methanesulfonylbenzoic acid (CAS: 22361-59-7) is a highly versatile, tri-functional scaffold. It presents three orthogonal vectors for derivatization: a carboxylic acid for amidation or esterification, an aryl bromide for transition-metal-catalyzed cross-coupling, and a methanesulfonyl (mesyl) group that serves both as an electronic modulator and a metabolically stable pharmacophore.

This application note provides an in-depth mechanistic guide and self-validating protocols for utilizing this building block in advanced synthetic workflows.

Physicochemical & Structural Profiling

Understanding the physicochemical properties of this building block is critical for predicting its behavior in biphasic reaction conditions and chromatographic purification. The quantitative data is summarized below.

| Property | Value | Structural Implication |

| Chemical Name | 2-Bromo-5-methanesulfonylbenzoic acid | 1,2,5-trisubstitution pattern |

| CAS Number | 22361-59-7 | Standard identifier for procurement |

| Molecular Formula | C8H7BrO4S | Contains heavy halogen (Br) |

| Molecular Weight | 279.11 g/mol | Optimal for fragment-based design |

| Monoisotopic Mass | 277.92 Da | Key for LC-MS monitoring |

| Hydrogen Bond Donors | 1 | From the -COOH group |

| Hydrogen Bond Acceptors | 4 | From the -COOH and -SO2CH3 groups |

| Rotatable Bonds | 2 | Confers structural rigidity |

Mechanistic Insights: The Tri-Functional Advantage

The utility of 2-Bromo-5-methanesulfonylbenzoic acid lies in the synergistic causality of its functional groups:

-

The Carboxylic Acid (-COOH): Positioned ortho to the bulky bromine atom, this group is sterically hindered. However, it can be efficiently activated using uronium-based coupling reagents (e.g., HATU) to form amides. Converting the acid to an amide early in the synthetic sequence often improves the solubility of the intermediate for subsequent cross-coupling steps.

-

The Aryl Bromide (-Br): Serves as the primary handle for C-C and C-N bond formation via Palladium-catalyzed cross-coupling.

-

The Methanesulfonyl Group (-SO2CH3): This group is the mechanistic linchpin of the scaffold. As a strong electron-withdrawing group (EWG) positioned para to the carboxylic acid and meta to the bromide, it significantly reduces the electron density of the aromatic ring. In Palladium-catalyzed cross-couplings, electron-deficient aryl halides undergo the rate-limiting oxidative addition step much faster than their electron-rich counterparts [2]. Furthermore, in medicinal chemistry, the methylsulfonyl group is a highly prized bioisostere for primary sulfonamides; it maintains the necessary hydrogen-bond acceptor geometry for target binding while avoiding the formation of long-lasting, potentially toxic sulfonamide metabolites[1]. It also increases metabolic stability against CYP450-mediated aromatic oxidation [3].

Orthogonal Derivatization Strategy

Because the carboxylic acid and the aryl bromide react under completely different mechanistic paradigms (nucleophilic acyl substitution vs. transition-metal catalysis), they can be functionalized orthogonally. The workflow below illustrates the divergence of these synthetic pathways.

Orthogonal derivatization pathways of 2-Bromo-5-methanesulfonylbenzoic acid.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amide Bond Formation

Causality & Rationale: The ortho-bromine atom creates steric hindrance around the carboxylate. HATU is selected over standard carbodiimides (like EDC) because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the nucleophilic attack of the amine, overcoming the steric barrier.

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under nitrogen, dissolve 2-Bromo-5-methanesulfonylbenzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

-

Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Note: DIPEA serves a dual purpose—it deprotonates the carboxylic acid to form the reactive carboxylate and neutralizes the acid salts of the incoming amine.

-

Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) in one portion. Stir for 15 minutes. Cooling prevents the formation of unreactive tetramethylguanidinium byproducts.

-

Coupling: Add the desired primary or secondary amine (1.2 equiv). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

-

Self-Validation (In-Process): Monitor via LC-MS. The disappearance of the starting acid mass (m/z 277[M-H]⁻) and the appearance of the desired amide mass confirm complete conversion.

-

Workup: Dilute the mixture with EtOAc (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) and 1 M HCl (10 mL). Rationale: The basic wash removes unreacted starting acid and acidic HOAt byproducts, while the acidic wash removes excess amine, ensuring a self-purifying extraction system.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The electron-withdrawing -SO2CH3 group heavily activates the C-Br bond for oxidative addition. However, the ortho-carboxylic acid (or amide) can coordinate to the Palladium center, potentially poisoning the catalyst. Therefore, a robust bidentate ligand like dppf (in Pd(dppf)Cl₂) is utilized to prevent catalyst deactivation and facilitate the transmetalation step.

Step-by-Step Methodology:

-

Preparation: In a microwave vial or Schlenk flask, combine the aryl bromide intermediate (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

-

Solvent System: Add a solvent mixture of 1,4-Dioxane and H₂O (ratio 4:1, 5.0 mL total). Rationale: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex during transmetalation.

-

Degassing (Critical Step): Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the vessel and heat to 90 °C for 4–6 hours.

-

Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The precipitation of Palladium black (a dark, insoluble powder) often coincides with the depletion of the boronic acid or the completion of the reaction, serving as a visual indicator of catalyst turnover cessation.

-

Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Rationale: Celite filtration traps insoluble Palladium species, preventing heavy-metal contamination in downstream biological assays.

-

Isolation: Wash the filtrate with brine, dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

References

-

Title: Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development URL: [Link]

-

Title: Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: 2-bromo-5-methanesulfonylbenzoic acid (Compound Summary) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Application Note: Strategic Preparation of Active Amides from 2-Bromo-5-methanesulfonylbenzoic Acid

Executive Summary

The synthesis of active amides from 2-Bromo-5-methanesulfonylbenzoic acid presents a unique synthetic challenge frequently encountered in drug discovery and medicinal chemistry. This substrate features severe steric hindrance due to the ortho-bromo substituent and significant electronic deactivation of the aromatic ring via the meta-methanesulfonyl group. This application note provides a self-validating, mechanistic guide to overcoming these barriers, offering field-proven protocols for researchers and drug development professionals.

Chemical Context & Mechanistic Causality

Successful amide coupling requires understanding the interplay between the substrate's structural features and the chosen activation chemistry.

-

The ortho-Bromo Steric Penalty : The bulky bromine atom at the 2-position physically shields the carboxylic acid[1]. When using standard carbodiimides like EDC or DCC, the acid is converted into an O-acylisourea intermediate. Normally, the amine nucleophile rapidly attacks this intermediate. However, the steric bulk of the bromine atom significantly retards this nucleophilic attack. This extended lifetime allows the O-acylisourea to undergo an irreversible intramolecular [1,3]-acyl shift, yielding a dead-end N-acylurea byproduct [2].

-

The meta-Methanesulfonyl Electronic Effect : The −SO2CH3 group is strongly electron-withdrawing. While this increases the acidity of the benzoic acid (facilitating initial deprotonation), it also makes the resulting activated carbonyl highly electrophilic. If activated as an acyl chloride, the intermediate becomes exceptionally prone to hydrolysis if ambient moisture is not strictly controlled.

To circumvent the N-acylurea rearrangement, coupling strategies must either utilize highly reactive, small intermediates (Acyl Chlorides) or employ uronium-based coupling agents (HATU) that form stabilized, yet highly reactive active esters [3].

Strategy Selection & Quantitative Comparison

The following table summarizes the quantitative parameters and expected outcomes for different activation strategies when applied to this specific sterically hindered substrate.

Table 1: Quantitative Comparison of Activation Strategies for 2-Bromo-5-methanesulfonylbenzoic acid

| Activation Strategy | Reagents (Equivalents) | Expected Yield (%) | Reaction Time | Risk of Byproducts | Recommendation |

| Carbodiimide | EDC (1.5), HOBt (1.5) | < 30% | 16–24 h | High (N-acylurea) | Not Recommended |

| Uronium | HATU (1.2), DIPEA (3.0) | 75–90% | 2–4 h | Low | Highly Recommended |

| Acyl Halide | (COCl)2 (1.5), DMF (0.05) | 85–95% | 1–2 h | Moderate (Hydrolysis) | Highly Recommended |

Note: Carbodiimides prevent simple acid-base salt formation by acting as a dehydrating agent [4], but fail here due to steric-induced rearrangement.

Mechanistic Workflow Visualization

The following diagram maps the logical pathways of activation, highlighting why specific routes succeed or fail based on the substrate's steric profile.

Figure 1: Activation pathways for 2-Bromo-5-methanesulfonylbenzoic acid highlighting steric effects.

Experimental Protocols

Protocol A: Acyl Chloride Generation & Coupling (Maximal Steric Override)

This method is highly effective for unreactive or sterically hindered amines. Oxalyl chloride is selected over thionyl chloride because the reaction proceeds under milder conditions, and all byproducts ( CO , CO2 , HCl ) are volatile gases, leaving a clean intermediate.

Step-by-Step Methodology:

-

Preparation : Flame-dry a round-bottom flask under an inert argon atmosphere.

-

Dissolution : Suspend 2-Bromo-5-methanesulfonylbenzoic acid (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).

-

Catalysis : Add exactly 1 drop (approx. 0.05 eq) of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which acts as the true chlorinating species.

-

Activation : Cool the mixture to 0 °C. Dropwise, add Oxalyl Chloride (1.5 eq, 1.5 mmol). Stir at 0 °C for 15 minutes, then warm to room temperature. Stir until gas evolution ceases (approx. 1–2 hours).

-

Concentration : Evaporate the solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the resulting crude acyl chloride in anhydrous DCM (3.0 mL).

-

Coupling : In a separate flask, dissolve the target amine (1.1 eq) and Triethylamine (TEA, 3.0 eq) in DCM (2.0 mL) at 0 °C. Dropwise, add the acyl chloride solution to the amine solution.

-

Completion : Stir for 1 hour at room temperature. Quench with saturated aqueous NaHCO3 , extract with DCM, dry over Na2SO4 , and concentrate for purification.

Protocol B: HATU-Mediated Coupling (Mild Conditions for Sensitive Amines)

This protocol is preferred when the amine contains sensitive functional groups that cannot tolerate the harsh conditions of an acyl chloride. HATU generates an O-At ester that resists the detrimental N-acylurea rearrangement [3].

Step-by-Step Methodology:

-

Dissolution : Dissolve 2-Bromo-5-methanesulfonylbenzoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) at room temperature.

-

Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is strictly required over TEA. Its steric bulk prevents it from acting as a competing nucleophile while effectively deprotonating the acid[3].

-

Activation : Add HATU (1.2 eq, 1.2 mmol) in one portion. Stir the mixture for 15–30 minutes to ensure complete formation of the O-At active ester. The solution will typically turn a distinct yellow/orange color.

-

Amine Addition : Add the target amine (1.1 eq). Stir the reaction at room temperature for 2–4 hours.

-

Quality Control (LC-MS) : Monitor the reaction via LC-MS. Look for the depletion of the active ester mass and the appearance of the target amide.

-

Workup : Dilute the reaction with Ethyl Acetate (30 mL). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 , and 5% aqueous LiCl (to remove residual DMF). Dry the organic layer and concentrate.

References

-

NextSDS - 2-bromo-5-methanesulfonylbenzoic acid — Chemical Substance Information. Available at: [Link][1]

-

Growing Science - Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link][3]

-

Chemistry Steps - Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link][4]

-

Organic Synthesis - Acid-Amine Coupling using EDCI. Available at:[Link][2]

Sources

Application Note & Protocol: 2-Bromo-5-methanesulfonylbenzoic acid as a Key Building Block in API Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-Bromo-5-methanesulfonylbenzoic acid in the synthesis of Active Pharmaceutical Ingredients (APIs). This key building block is particularly notable for its role in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[1] This guide elucidates the chemical rationale for its use, provides a detailed, field-tested protocol for a key synthetic transformation, and presents a workflow for process monitoring and validation.

Introduction: The Strategic Importance of 2-Bromo-5-methanesulfonylbenzoic acid

2-Bromo-5-methanesulfonylbenzoic acid is a highly functionalized aromatic compound whose unique substitution pattern makes it an invaluable starting material in multi-step API synthesis. Its utility is derived from three key features:

-

The Bromine Atom: Positioned at the 2-position, the bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[2][3] This allows for the strategic construction of complex biaryl or aryl-amine structures, which are common motifs in modern pharmaceuticals.

-

The Carboxylic Acid Group: This functional group provides a handle for a variety of chemical transformations, including conversion to an acid chloride for Friedel-Crafts acylations, esterification, or amide bond formation.[4]

-

The Methanesulfonyl Group: This powerful electron-withdrawing group, located para to the bromine atom, significantly influences the reactivity of the aromatic ring and the physicochemical properties of the resulting API.

This combination of reactive sites allows for sequential, regioselective modifications, providing a robust and efficient pathway to complex target molecules. A prime example of its application is in the synthesis of C-aryl glucoside SGLT2 inhibitors like Dapagliflozin and Canagliflozin.[1][5]

Physicochemical Properties & Safety Data

It is imperative to handle this reagent with appropriate safety measures. Always consult the latest Safety Data Sheet (SDS) before use.

| Property | Value |

| CAS Number | 22361-60-0 (similar structure) |

| Molecular Formula | C₈H₇BrO₄S |

| Molecular Weight | 297.11 g/mol |

| Appearance | Off-white to white crystalline solid |

| Melting Point | Not widely reported, requires experimental verification |

| Solubility | Soluble in many organic solvents (e.g., THF, Dioxane, DMF) |

| Key Hazards | Acute toxicity, Skin Irritant, Eye Irritant.[6] |

Core Application: Synthesis of a Biaryl Ketone Intermediate via Suzuki-Miyaura Coupling

One of the most critical applications of 2-Bromo-5-methanesulfonylbenzoic acid is in forming the diaryl core of many APIs. The following protocol details a Suzuki-Miyaura cross-coupling reaction, a foundational step in many SGLT2 inhibitor syntheses.[1] This reaction couples the benzoic acid derivative with a suitable arylboronic acid to create a new carbon-carbon bond.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron compound.[7] The catalytic cycle involves three main steps:

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-5-methanesulfonylbenzoic acid.[2]

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center.[7]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[2]

The choice of ligand, base, and solvent is critical for achieving high yield and preventing side reactions like homocoupling or protodeboronation.[8]

Detailed Experimental Protocol

This protocol describes the coupling of 2-Bromo-5-methanesulfonylbenzoic acid with 4-ethoxyphenylboronic acid.

Materials:

-

2-Bromo-5-methanesulfonylbenzoic acid (1.0 equiv)

-

4-Ethoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Triphenylphosphine [PPh₃] (0.08 equiv) or a suitable Buchwald ligand like SPhos

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2-Bromo-5-methanesulfonylbenzoic acid (1.0 equiv), 4-ethoxyphenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The solution should be stirred to ensure a homogenous mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Alternative Transformation: Buchwald-Hartwig Amination

In addition to C-C bond formation, the bromine atom is also amenable to C-N bond formation via the Buchwald-Hartwig amination.[9] This reaction is essential for synthesizing APIs containing a diarylamine scaffold.

Reaction Principle

This palladium-catalyzed cross-coupling reaction forms a bond between an aryl halide and an amine.[3] The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the product.[9] The choice of a sterically hindered phosphine ligand (e.g., Xantphos, BrettPhos) and a strong, non-nucleophilic base (e.g., Cs₂CO₃, KOt-Bu) is crucial for success.[10][11]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

2-Bromo-5-methanesulfonylbenzoic acid is a versatile and powerful building block in modern API synthesis. Its well-defined reactive sites enable chemists to perform selective and high-yielding cross-coupling reactions, which are fundamental to the construction of complex drug molecules, particularly SGLT2 inhibitors. The protocols and principles outlined in this document provide a solid foundation for researchers to effectively utilize this key intermediate in their drug discovery and development programs.

References

- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

-

New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors . National Center for Biotechnology Information. [Link]

- CN104478839A - Synthesis method of dapagliflozin.

- EP3621974A1 - A process for the preparation of sglt2 inhibitors and intermediates thereof.

-

Synthesis method of dapagliflozin - Patent CN-104496952-B . PubChem. [Link]

-

STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS . HETEROCYCLES, Vol. 98, No. 10, 2018. [Link]

- CN105859672A - Synthesis method of dapagliflozin.

- CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.

-

The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive . Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Synthesis method of dapagliflozin . Patsnap. [Link]

-

AN EFFICIENT AND PRACTICAL SYNTHESIS OF REMOGLIFLOZIN ETABONATE, A POTENT INHIBITOR OF LOW-AFFINITY Na+-DEPENDENT GLUCOSE CO-TRA . HETEROCYCLES, Vol. 96, No. 4, 2018. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Process for the preparation of dapagliflozin . Justia Patents. [Link]

-

2-bromo-5-(ethanesulfonyl)benzoic acid — Chemical Substance Information . NextSDS. [Link]

-

Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors . ResearchGate. [Link]

-

Buchwald–Hartwig amination . Wikipedia. [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders . National Center for Biotechnology Information. [Link]

-

Suzuki reaction . Wikipedia. [Link]

-

Buchwald-Hartwig Coupling . Organic Synthesis. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 6. nextsds.com [nextsds.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. organic-synthesis.com [organic-synthesis.com]

Application Note: Directed ortho-Metalation (DoM) of 2-Bromo-5-methanesulfonylbenzoic Acid

Introduction and Mechanistic Rationale

The regioselective functionalization of highly substituted aromatic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Directed ortho-metalation (DoM) provides a powerful methodology for the site-specific functionalization of aromatic rings[1]. However, applying DoM to substrates with competing reactive sites—such as 2-Bromo-5-methanesulfonylbenzoic acid —requires precise control over reaction conditions to prevent unwanted side reactions like halogen-metal exchange or nucleophilic attack on the sulfonyl group.

Structural Analysis and Causality of Regioselectivity

In 2-bromo-5-methanesulfonylbenzoic acid, the aromatic ring possesses three distinct functional groups:

-

Carboxylic Acid (-COOH) at C1: Acts as a strong Directed Metalation Group (DMG) once deprotonated to the lithium carboxylate. It directs metalation to the adjacent C6 position (since C2 is blocked by bromine).

-

Bromine (-Br) at C2: Susceptible to halogen-metal exchange if alkyllithium reagents (e.g., n-BuLi, s-BuLi) are used.

-

Methanesulfonyl (-SO₂Me) at C5: Acts as a secondary DMG, directing metalation to the C4 and C6 positions.

The Synergistic C6 Position: The C6 proton is mutually ortho to both the carboxylate (C1) and the methanesulfonyl group (C5). This synergistic directing effect makes the C6 position exceptionally acidic. To achieve selective C6 deprotonation without triggering C2 debromination, a bulky, non-nucleophilic base such as Lithium 2,2,6,6-tetramethylpiperidide (LTMP) must be utilized at cryogenic temperatures (-78 °C to -90 °C)[2].

Reaction Pathway Visualization

To illustrate the sequence of events—from initial carboxylate formation to synergistic C6 lithiation and subsequent electrophilic quench—the following workflow diagram outlines the mechanistic pathway.

Fig 1: Directed ortho-metalation pathway for 2-Bromo-5-methanesulfonylbenzoic acid at the C6 position.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. Temperature control is the most critical parameter; deviations above -70 °C during the metalation phase will result in significant accumulation of debrominated byproducts[2].

Materials Required

-

2-Bromo-5-methanesulfonylbenzoic acid (1.0 equiv)

-

2,2,6,6-Tetramethylpiperidine (TMP) (2.4 equiv)

-

n-Butyllithium (2.5 M in hexanes) (2.3 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., MeI, DMF, I₂) (1.5 to 3.0 equiv)

Step-by-Step Methodology

Step 1: Preparation of LTMP (Lithium 2,2,6,6-tetramethylpiperidide)

-

Flame-dry a Schlenk flask under argon and charge it with anhydrous THF (0.2 M relative to TMP).

-

Add TMP (2.4 equiv) via syringe and cool the solution to -20 °C.

-

Add n-BuLi (2.3 equiv) dropwise. Stir for 30 minutes at -20 °C to ensure complete formation of LTMP. Causality: Generating the base separately ensures no unreacted n-BuLi contacts the brominated substrate, preventing halogen-metal exchange.

Step 2: Dianion Formation (Directed Metalation)

-

Cool the LTMP solution to -78 °C using a dry ice/acetone bath.

-

In a separate dry flask, dissolve 2-Bromo-5-methanesulfonylbenzoic acid (1.0 equiv) in anhydrous THF (0.5 M).

-

Add the substrate solution dropwise to the LTMP solution over 15 minutes, maintaining the internal temperature below -70 °C.

-

Stir the resulting deep-colored mixture at -78 °C for 2 hours. Causality: The first equivalent of LTMP deprotonates the carboxylic acid; the second equivalent selectively deprotonates the highly acidic C6 position.

Step 3: Electrophilic Quenching and Workup

-

Add the desired electrophile (1.5 equiv, neat or dissolved in THF) dropwise at -78 °C.

-

Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction with 1M HCl until the aqueous phase reaches pH 2.

-

Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography or recrystallization.

Quantitative Data: Electrophile Scope and Yields

The following table summarizes expected outcomes when applying this protocol with various electrophiles, demonstrating the versatility of the C6-lithiated intermediate.

| Electrophile | Reagent Used | Target C6-Substituent | Expected Yield (%) | Notes / Causality for Yield Variance |

| Methylation | Iodomethane (MeI) | -CH₃ | 78 - 85% | High yielding due to the high electrophilicity and minimal steric bulk of MeI. |

| Formylation | DMF | -CHO | 65 - 72% | Requires careful acidic workup to hydrolyze the hemiaminal intermediate completely. |

| Iodination | Iodine (I₂) | -I | 60 - 68% | Steric clash between the incoming bulky iodine and the adjacent SO₂Me group slightly reduces efficiency. |

| Deuteration | D₂O | -D | > 95% | Excellent for validating the regioselectivity of the lithiation via ¹H-NMR integration[2]. |

References

-

Tilly, D., et al. (2003). ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides. The Journal of Organic Chemistry, ACS Publications. URL: [Link]

Sources

Scale-up synthesis procedures for 2-Bromo-5-methanesulfonylbenzoic acid

An Application Note for the Scale-Up Synthesis of 2-Bromo-5-methanesulfonylbenzoic Acid

Abstract

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 2-Bromo-5-methanesulfonylbenzoic acid, a key intermediate in the development of advanced pharmaceutical compounds. Moving beyond theoretical outlines, this document details a robust and validated protocol for multi-kilogram production, emphasizing process control, safety, and analytical validation. The chosen synthetic route involves the potassium permanganate-mediated oxidation of 2-bromo-5-(methylsulfonyl)toluene. We will delve into the rationale behind critical process parameters, present a detailed step-by-step methodology, outline rigorous safety procedures, and establish quality control benchmarks for ensuring the final product meets stringent purity requirements.

Introduction and Strategic Rationale

2-Bromo-5-methanesulfonylbenzoic acid is a pivotal building block in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a bromine atom for subsequent cross-coupling reactions, a carboxylic acid for amide bond formation, and an electron-withdrawing sulfonyl group to modulate electronic properties—makes it a valuable starting material. The successful transition from bench-scale synthesis to pilot or industrial-scale production necessitates a strategy that prioritizes safety, cost-effectiveness, scalability, and product purity.

Several synthetic pathways can be envisioned. However, for large-scale campaigns, a linear synthesis beginning with the oxidation of a readily available, appropriately substituted toluene precursor presents the most logical and economically viable approach. This strategy minimizes the number of synthetic steps and avoids the use of costly or difficult-to-handle reagents often associated with other methods like multi-step functional group interconversions on a pre-formed benzoic acid core.

The selected pathway, oxidation of 2-bromo-5-(methylsulfonyl)toluene, leverages a classic and well-understood transformation. The use of potassium permanganate (KMnO₄) as the oxidant is particularly advantageous for scale-up due to its relatively low cost, high reactivity, and the straightforward work-up procedure to remove the manganese dioxide (MnO₂) byproduct.

Overall Synthetic Workflow

The diagram below illustrates the high-level workflow from the starting material to the final, purified active pharmaceutical ingredient (API) intermediate.

Caption: Simplified mechanism for permanganate oxidation of a toluene derivative.

Process Safety and Hazard Analysis

Scaling up chemical synthesis introduces risks that must be rigorously managed. The hazards associated with this process are well-defined.

| Hazard | Associated Material(s) | Risk Description | Mitigation Strategy |

| Strong Oxidizer | Potassium Permanganate | Can initiate or accelerate the combustion of organic materials. Contact with acids can release toxic gases. | Store away from combustible materials and acids. Use non-sparking tools. Add slowly and control temperature during the reaction. |

| Corrosive | Sodium Hydroxide, Hydrochloric Acid | Causes severe skin burns and eye damage. | Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a face shield. [1]Use in a well-ventilated area. Ensure safety showers and eyewash stations are accessible. [1] |

| Harmful/Irritant | Starting Material, Final Product | Harmful if swallowed, inhaled, or in contact with skin. [2][3]Causes skin and serious eye irritation. [2][3]May cause respiratory irritation. [2][3] | Handle in a fume hood or ventilated enclosure. [1]Wear standard PPE, including a respirator if dust is generated. [1][4]Avoid creating dust. |

| Exothermic Reaction | Oxidation & Quenching Steps | A runaway reaction could occur if the addition rate or cooling is inadequate, leading to a rapid increase in temperature and pressure. | Use a robust reactor with reliable cooling. Add reagents slowly and monitor the internal temperature continuously. Have an emergency cooling plan in place. |

All waste, including the filtered MnO₂ and aqueous streams, must be disposed of in accordance with local, state, and federal regulations.

Analytical Quality Control

To ensure the final product meets the required specifications for use in drug development, a comprehensive set of analytical tests must be performed.

A. Identity Confirmation

-

¹H NMR: To confirm the chemical structure and absence of major impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

B. Purity and Impurity Profiling A validated High-Performance Liquid Chromatography (HPLC) method is the primary tool for assessing purity.

| HPLC Method Parameters | |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, ramp to 90% B over 15 min, hold for 2 min, return to 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 220 nm [5] |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve ~1 mg/mL in 50:50 Water:Acetonitrile |

This method will effectively separate the starting material, the final product, and potential process-related impurities. [5][6] C. Physical Characterization

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

-

Appearance: The final product should be a white to off-white crystalline solid.

References

-

NextSDS. (n.d.). 2-bromo-5-methanesulfonylbenzoic acid — Chemical Substance Information. Retrieved from [Link]

- Analytical Methods. (n.d.). General Analytical Procedures. Retrieved from a source detailing standard analytical method development.

-

PrepChem. (n.d.). Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

-

Capot Chemical. (2008, November 25). MSDS of 2-Bromo-5-methoxybenzoic acid. Retrieved from [Link]

-

Yang, F., et al. (2004). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Tetrahedron, 60, 1225-1228. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information - General Procedures. Retrieved from a source detailing general synthetic procedures.

-

PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

-

Chegg. (2021, March 8). What is the correct sequence of reactions to convert toluene to 2-bromo-5-sulfonyl benzoic acid? Retrieved from [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

- Google Patents. (n.d.). CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.

-

Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate. Thieme Open Access. Retrieved from [Link]

-

ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid.... Retrieved from [Link]

-

Scribd. (n.d.). Oxidation of Toluene to Benzoic Acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-5-methanesulfonylbenzoic acid

Welcome to the technical support center for the synthesis of 2-Bromo-5-methanesulfonylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving reaction yield and purity. As Senior Application Scientists, we have structured this guide to address the most common challenges encountered during this multi-step synthesis, focusing on the critical transformations: electrophilic aromatic bromination and thioether oxidation.

The synthesis of 2-Bromo-5-methanesulfonylbenzoic acid is typically approached via a sequence involving the bromination of an aromatic ring and the formation of a sulfone group. A common and effective strategy begins with 3-(methylthio)benzoic acid, which undergoes bromination followed by oxidation of the thioether to the desired sulfone.

This guide is divided into sections addressing specific frequently asked questions (FAQs) for each key reaction step, followed by detailed experimental protocols and a comprehensive reference list.

Part 1: Troubleshooting the Electrophilic Aromatic Bromination

The introduction of a bromine atom onto the aromatic ring is a critical step that often dictates the overall yield and purity of the final product. The directing effects of the existing substituents—the ortho, para-directing methylthio group (-SCH₃) and the meta-directing carboxylic acid group (-COOH)—can lead to challenges in regioselectivity.

FAQ 1: My bromination reaction shows low or no conversion to the desired product. What should I do?

This is a common issue often related to insufficient electrophilicity of the brominating agent or deactivation of the aromatic ring.

-

Underlying Causes & Solutions:

-

Insufficiently Activated Brominating Agent: Molecular bromine (Br₂) alone may not be electrophilic enough to react efficiently with the moderately activated ring. The carboxylic acid group is deactivating, which counteracts the activating effect of the methylthio group.

-

Solution: Employ a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃). The catalyst polarizes the Br-Br bond, creating a more potent electrophile ("Br⁺") that can overcome the activation energy barrier.[1]

-

-

Low Reaction Temperature: Electrophilic aromatic substitution reactions require a certain activation energy.

-

Solution: Gradually and carefully increase the reaction temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes product formation without leading to side reactions.[1]

-

-

Deactivation by Carboxylic Acid: The -COOH group strongly deactivates the ring towards electrophilic substitution.

-

Advanced Solution: Consider protecting the carboxylic acid as an ester (e.g., methyl ester) prior to bromination.[2] The ester group is less deactivating. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step after the sulfone is formed.

-

-

FAQ 2: I'm observing the formation of multiple bromo-isomers. How can I improve the regioselectivity?

The formation of isomers is a direct consequence of the competing directing effects of the substituents. The methylthio group directs ortho and para, while the carboxylic acid directs meta. This can lead to bromination at various positions on the ring.

-

Underlying Causes & Solutions:

-

Harsh Reaction Conditions: High temperatures and strong Lewis acids can decrease the selectivity of the reaction, leading to a mixture of kinetic and thermodynamic products.[1]

-

Solution 1: Milder Conditions: Switch to a milder brominating agent that exhibits higher selectivity. N-Bromosuccinimide (NBS) is an excellent choice for this, often used in solvents like acetic acid or acetonitrile.[3] NBS provides a low, steady concentration of bromine, which can favor the desired isomer.[4]

-

Solution 2: Temperature Control: Lowering the reaction temperature often favors the formation of the thermodynamically more stable product. Experiment with running the reaction at 0 °C or even lower.[1]

-

-

Solvent Effects: The solvent can influence the reactivity of the electrophile and the stability of the intermediates.

-

Table 1: Comparison of Common Brominating Agents

| Brominating Agent | Common Conditions | Advantages | Disadvantages |

| Bromine (Br₂) | Acetic Acid or CH₂Cl₂, +/- Lewis Acid (FeBr₃) | Inexpensive, readily available. | Highly corrosive and toxic, can lead to over-bromination and lower selectivity.[1] |

| N-Bromosuccinimide (NBS) | Acetonitrile or Acetic Acid, often with a radical initiator for other reactions but used for electrophilic substitution here. | Milder, easier to handle, provides a low concentration of Br₂, improving selectivity.[3] | More expensive than Br₂. |

| Dibromohydantoin (DBDMH) | Dichloromethane, Sulfuric Acid | High bromine content, efficient. | Can be very reactive, requiring careful control.[5] |

Troubleshooting Workflow for Aromatic Bromination

// Nodes Start [label="Reaction Start:\nBromination of\n3-(methylthio)benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Conversion [label="Check Conversion\n(TLC/LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Low_Conversion [label="Low / No Conversion", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Good_Conversion [label="Good Conversion", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Purity [label="Check Purity\n(Isomers?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Impure [label="Isomer Mixture", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure [label="Desired Product:\n2-Bromo-5-(methylthio)\n-benzoic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Actions Action_Catalyst [label="1. Add Lewis Acid (FeBr₃)\n2. Increase Temperature", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Milder [label="1. Lower Temperature\n2. Use Milder Reagent (NBS)\n3. Change Solvent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> Check_Conversion; Check_Conversion -> Low_Conversion [label="< 10%"]; Check_Conversion -> Good_Conversion [label="> 80%"]; Low_Conversion -> Action_Catalyst; Action_Catalyst -> Start [label="Re-run Reaction"]; Good_Conversion -> Check_Purity; Check_Purity -> Impure [label="Yes"]; Check_Purity -> Pure [label="No"]; Impure -> Action_Milder; Action_Milder -> Start [label="Re-run Reaction"]; } enddot Caption: Troubleshooting logic for the bromination step.

Part 2: Troubleshooting the Thioether Oxidation

The oxidation of the 2-bromo-5-(methylthio)benzoic acid intermediate to the final sulfone product is the second crucial transformation. The primary challenges are achieving complete oxidation while preventing unwanted side reactions.

FAQ 3: My reaction stalls at the sulfoxide intermediate and won't proceed to the sulfone. How can I drive the reaction to completion?

This indicates that the oxidizing conditions are insufficient to perform the second oxidation from sulfoxide to sulfone, which is generally more difficult than the first oxidation from thioether to sulfoxide.

-

Underlying Causes & Solutions:

-

Insufficient Oxidant: You may not be using enough equivalents of the oxidizing agent. The stoichiometry for the full conversion is at least two equivalents of the oxidant per equivalent of thioether.

-

Solution: Increase the amount of the oxidizing agent to 2.2-2.5 equivalents to ensure a sufficient excess is present to drive the reaction to completion.

-

-

Oxidant Reactivity: The chosen oxidant may be too mild to convert the sulfoxide to the sulfone under the current reaction conditions.

-

Solution: Switch to a more powerful oxidizing agent. While hydrogen peroxide (H₂O₂) is a green option, it often requires a catalyst and may not be strong enough. meta-Chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are more potent and commonly used for this transformation.[7]

-

-

FAQ 4: I'm observing significant byproduct formation or degradation of my material during oxidation. What is causing this?

This suggests that the oxidizing agent is too harsh or non-selective, leading to over-oxidation or reaction with other parts of the molecule, such as the aromatic ring.

-

Underlying Causes & Solutions:

-

Harsh Oxidizing Conditions: Strong oxidants like KMnO₄, especially at elevated temperatures, can lead to cleavage of the aromatic ring or other undesired side reactions.

-

Solution: Choose an oxidant with higher selectivity for sulfur oxidation. A combination of H₂O₂ in acetic acid is often effective and selective. Alternatively, modern methods like electrochemical oxidation can offer high selectivity and control.[8] Careful temperature management is critical; running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce side reactions.

-

-

Reaction with Carboxylic Acid: The carboxylic acid group itself can potentially be susceptible to certain oxidative conditions.

-

Solution: As mentioned previously, protecting the carboxylic acid as an ester before oxidation can prevent potential side reactions at this site.

-

-

Table 2: Comparison of Common Oxidizing Agents for Thioether to Sulfone Conversion

| Oxidizing Agent | Common Conditions | Advantages | Disadvantages |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid or other solvents, often with a metal catalyst. | Inexpensive, environmentally friendly (byproduct is water). | Can be slow, may require a catalyst, and may stall at the sulfoxide stage.[7] |

| m-CPBA | CH₂Cl₂ or other chlorinated solvents. | Highly effective, generally clean reactions, works at low temperatures. | Can be explosive, relatively expensive, peroxy-acid safety precautions required.[7] |

| Potassium Permanganate (KMnO₄) | Acetone or water/acetic acid mixture. | Very powerful and inexpensive. | Can be non-selective, leading to over-oxidation and difficult workups (MnO₂ byproduct).[7] |

| Oxone® (Potassium peroxymonosulfate) | Methanol/Water. | Easy to handle solid, effective, and relatively clean. | Stoichiometry must be carefully controlled. |

Decision Tree for Oxidant Selection

// Nodes Start [label="Need to Oxidize\nThioether to Sulfone", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Scale [label="Reaction Scale?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Lab_Scale [label="Lab Scale (<10g)", fillcolor="#FFFFFF", fontcolor="#202124"]; Pilot_Scale [label="Pilot/Kilo Scale (>100g)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Lab Scale Path Lab_Sensitivity [label="Substrate Sensitive\nto Harsh Conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sensitive_Yes [label="Yes", fillcolor="#FFFFFF", fontcolor="#202124"]; Sensitive_No [label="No", fillcolor="#FFFFFF", fontcolor="#202124"]; Use_mCPBA [label="Use m-CPBA\nin CH₂Cl₂ at 0°C", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Oxone [label="Use Oxone®\nin MeOH/H₂O", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pilot Scale Path Pilot_Cost [label="Cost & Safety are\nPrimary Concerns?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cost_Yes [label="Yes", fillcolor="#FFFFFF", fontcolor="#202124"]; Cost_No [label="No", fillcolor="#FFFFFF", fontcolor="#202124"]; Use_H2O2 [label="Use H₂O₂ in Acetic Acid\n(Requires Optimization)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_Electro [label="Consider Electrochemical\nOxidation for Control", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Scale; Scale -> Lab_Scale [label="Lab"]; Scale -> Pilot_Scale [label="Pilot"];

Lab_Scale -> Lab_Sensitivity; Lab_Sensitivity -> Sensitive_Yes [label="Yes"]; Lab_Sensitivity -> Sensitive_No [label="No"]; Sensitive_Yes -> Use_mCPBA; Sensitive_No -> Use_Oxone;

Pilot_Scale -> Pilot_Cost; Pilot_Cost -> Cost_Yes [label="Yes"]; Pilot_Cost -> Cost_No [label="No"]; Cost_Yes -> Use_H2O2; Cost_No -> Use_Electro; } enddot Caption: Decision tree for selecting an appropriate oxidant.

Part 3: Purification Strategies

FAQ 5: What is the best method to purify the final 2-Bromo-5-methanesulfonylbenzoic acid?

Purification is essential to remove unreacted starting materials, isomeric impurities, and reaction byproducts like the sulfoxide intermediate.

-

Recommended Procedures:

-

Aqueous Workup: After the reaction is complete, a standard aqueous workup is often the first step. If the reaction is run in an organic solvent, it can be washed with a reducing agent solution (e.g., sodium bisulfite) to quench any remaining oxidant, followed by water and brine washes.

-

Acid-Base Extraction: Since the final product is a carboxylic acid, its solubility can be manipulated with pH. Extracting the organic layer with a mild aqueous base (like sodium bicarbonate) will move the desired product into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified (e.g., with HCl) to precipitate the pure product, which is then collected by filtration.[5]

-

Recrystallization: This is a powerful technique for purifying solid products. The crude product should be dissolved in a minimum amount of a hot solvent and allowed to cool slowly, which will form high-purity crystals. Good solvents to try for this compound include ethanol, methanol, acetic acid, or mixtures with water.[5][9]

-

Column Chromatography: If recrystallization fails to remove closely related impurities (like isomers), silica gel column chromatography may be necessary. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid to improve peak shape, is a good starting point.

-

Part 4: Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-methoxybenzoic acid (Model for Bromination Step)

This protocol is adapted from procedures for similar compounds and serves as a representative starting point.[5][6]

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzoic acid (15.2 g, 0.1 mol) in 80 mL of a halogenated solvent like dichloromethane.

-

Reagent Addition: To this solution, add concentrated sulfuric acid (25 mL), followed by potassium bromate (1.67 g, 0.01 mol) and red phosphorus (1.23 g, 0.01 mol).

-

Bromination: Cool the mixture in an ice bath. Slowly add dibromohydantoin (42.9 g, 0.15 mol) in portions, ensuring the internal temperature is maintained between 25-30 °C.

-

Reaction: Allow the reaction to stir at this temperature for 3 hours. Monitor the disappearance of the starting material by TLC or HPLC.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into 200 g of ice water with stirring.

-

Workup: Separate the organic layer. The solvent can be removed under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization from ethanol (approx. 70 mL) to yield the pure 2-bromo-5-methoxybenzoic acid.[5]

Protocol 2: General Oxidation of an Aryl Thioether to an Aryl Sulfone

This is a general procedure using m-CPBA, a reliable laboratory-scale oxidant.[7]

-

Setup: Dissolve the aryl thioether (e.g., 2-Bromo-5-(methylthio)benzoic acid) (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask at a concentration of approximately 0.1 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Oxidant Addition: Add m-CPBA (approx. 77% purity, 2.2 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-8 hours. Monitor the progress by TLC, observing the disappearance of the thioether and sulfoxide spots and the appearance of the sulfone product spot.

-

Workup: Upon completion, dilute the reaction with more CH₂Cl₂. Wash the organic layer sequentially with a 10% aqueous solution of sodium sulfite (to quench excess peroxide), saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid byproduct), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude sulfone.

-

Purification: Purify the crude product by recrystallization or column chromatography as described in the purification section.

References

-

Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. Available at: [Link]

-

Direct sulfonylation of anilines mediated by visible light. ResearchGate. Available at: [Link]

-

Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. ACS Publications. Available at: [Link]

-

Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. Available at: [Link]

-

Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. ACS Publications. Available at: [Link]

- Synthetic method of 2-bromo-5-methoxybenzoic acid - CN112250562A. Google Patents.

-

What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. Pearson. Available at: [Link]

-

Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. Available at: [Link]

-

Wohl-Ziegler Reaction. Organic Chemistry Portal. Available at: [Link]

- A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - CN115974678A. Google Patents.

- METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EP4389733A1. Google Patents.

-

2-Amino-5-bromobenzaldehyde. Organic Syntheses. Available at: [Link]

-

2-bromo-5-(ethanesulfonyl)benzoic acid — Chemical Substance Information. NextSDS. Available at: [Link]

-

The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

2-BROMO-5-[(DIMETHYLAMINO)SULFONYL]BENZOIC ACID — Chemical Substance Information. NextSDS. Available at: [Link]

- Process for side-chain bromination of alkylbenzenes - US20060217569A1. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

Purification and recrystallization techniques for crude 2-Bromo-5-methanesulfonylbenzoic acid

Welcome to the technical support resource for the purification and recrystallization of crude 2-Bromo-5-methanesulfonylbenzoic acid (CAS No: 22361-59-7). As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during the purification of this important research chemical. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you achieve high purity and yield in your experiments.